molecular formula C11H14ClN3 B1520972 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1170134-78-7

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B1520972
CAS RN: 1170134-78-7
M. Wt: 223.7 g/mol
InChI Key: GKLLWKYWOZLEOB-UHFFFAOYSA-N
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Description

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

Hydrazine-coupled pyrazoles were successfully synthesized . The synthesis of similar compounds often involves reactions with various reagents under controlled conditions .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole compounds undergo various chemical reactions during their synthesis . The exact reactions would depend on the specific compound and the reagents used.

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Activities

This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant activity against Leishmania aethiopica and Plasmodium berghei, which are the pathogens responsible for these diseases . The compound’s efficacy surpasses that of standard drugs, making it a promising candidate for further drug development.

Agriculture: Pest Control and Plant Protection

While specific data on the use of this compound in agriculture is not readily available, pyrazole derivatives are commonly explored for their pesticidal properties. They may serve as a basis for developing new agrochemicals to protect crops from pests and diseases .

Material Science: Synthesis of Novel Polymers

Compounds like 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be used as monomers or cross-linking agents in the synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials in various industries .

Environmental Science: Analytical Methods for Pollutant Detection

Pyrazole derivatives are often used in environmental science as analytical reagents. They can be part of sensors and assays designed to detect environmental pollutants and monitor ecological health .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme interactions due to its structural similarity to known biochemical moieties. It may act as an inhibitor or activator in enzymatic assays, helping to elucidate metabolic pathways .

Pharmacology: Neurological Research

Derivatives of pyrazole are known to impact neurological pathways and can be used in the study of neurodegenerative diseases like Parkinson’s disease. They can serve as a tool to understand the biochemistry of neurological disorders and the development of therapeutic agents .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, such compounds are valuable for developing chromatographic methods and spectroscopic analysis techniques. They can be used as standards or to calibrate instruments for precise measurements .

Synthetic Chemistry: Building Blocks for Complex Molecules

Finally, in synthetic chemistry, this compound is a versatile building block. It can be used to construct complex molecules for various applications, ranging from small molecule drugs to large biomolecules .

Future Directions

The future directions in the research and development of pyrazole compounds could include exploring their potential pharmacological effects, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLWKYWOZLEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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